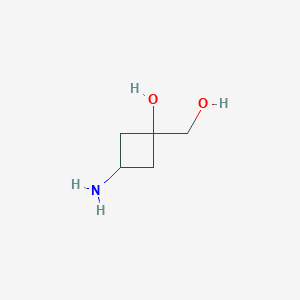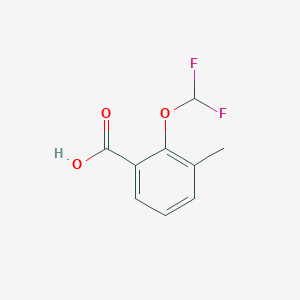
2-(Difluoromethoxy)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3-methylbenzoic acid is an organic compound that features a difluoromethoxy group and a methyl group attached to a benzoic acid coreThe presence of the difluoromethoxy group can significantly alter the biological behavior and physicochemical properties of the compound compared to its non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylbenzoic acid with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(difluoromethoxy)-3-methylbenzyl alcohol .
Scientific Research Applications
2-(Difluoromethoxy)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the binding affinity of the compound to its target by forming additional hydrogen bonds or hydrophobic interactions. This can lead to increased potency and selectivity of the compound in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-3-methylbenzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-3-methylbenzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-3-methylbenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties and biological activities compared to its non-fluorinated and trifluoromethoxy analogs. The difluoromethoxy group can enhance the compound’s metabolic stability and improve its pharmacokinetic profile, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
929341-35-5 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-5-3-2-4-6(8(12)13)7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
InChI Key |
OQBPYGCEENGFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


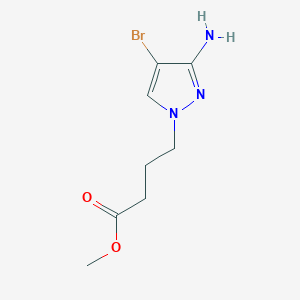
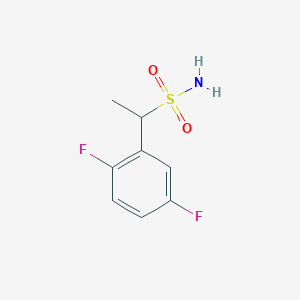

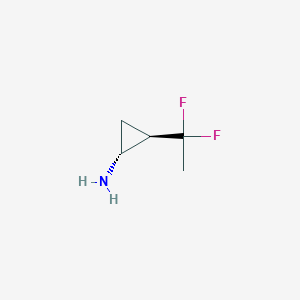
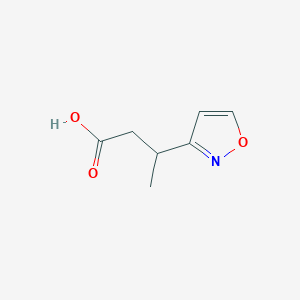

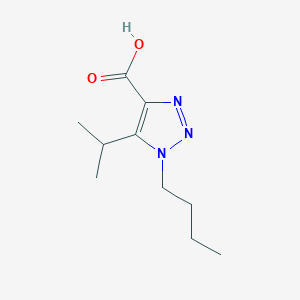
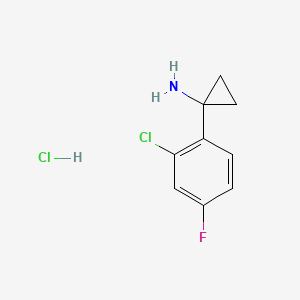
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
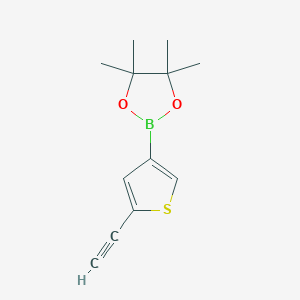
![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
